Methyl 3-cyanopropanoate IUPAC name and structure
Methyl 3-cyanopropanoate IUPAC name and structure
An In-Depth Technical Guide to Methyl 3-Cyanopropanoate: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: Methyl 3-cyanopropanoate is a versatile bifunctional organic compound featuring both a methyl ester and a nitrile group. This unique structure renders it a valuable building block in organic synthesis, particularly for the development of pharmaceutical intermediates and complex molecular scaffolds. Its ability to undergo selective transformations at either functional group allows for the strategic introduction of amine and carboxylic acid functionalities. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and its key chemical transformations relevant to researchers in drug discovery and development.
Nomenclature and Identifiers
Methyl 3-cyanopropanoate is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure.[1] It is also known by several synonyms in commercial and laboratory settings.
| Identifier | Value | Source |
| IUPAC Name | methyl 3-cyanopropanoate | [1] |
| CAS Number | 4107-62-4 | [1] |
| Molecular Formula | C₅H₇NO₂ | [2] |
| Synonyms | Methyl 3-cyanopropionate, 3-Cyanopropionic acid methyl ester | [1] |
| InChI Key | BPSKURPOKFSLHJ-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)CCC#N | [1][2] |
Molecular Structure
The structure consists of a three-carbon propanoate backbone, with a cyano (nitrile) group at the C3 position and a methyl ester group at the C1 position.
Caption: 2D Structure of Methyl 3-cyanopropanoate.
Physicochemical Properties
The physical properties of methyl 3-cyanopropanoate make it suitable for a variety of reaction conditions, particularly in standard organic solvents.
| Property | Value | Source(s) |
| Molecular Weight | 113.11 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 216 °C | |
| Density | 1.08 g/cm³ | |
| Refractive Index | 1.422 | |
| Storage | Store at room temperature, sealed under dry conditions. |
Synthesis Methodology: Fischer Esterification
Principle of Synthesis
Methyl 3-cyanopropanoate is reliably synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-cyanopropanoic acid. This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid.[3][4] The reaction is an equilibrium process.[3][5] To ensure a high yield of the ester product, the equilibrium must be shifted to the right according to Le Châtelier's principle. This is achieved by using a large excess of the alcohol (methanol), which acts as both a reactant and the solvent, and/or by removing water as it is formed.[3] Sulfuric acid is a common and effective catalyst for this transformation.[4][5]
Detailed Experimental Protocol
Materials:
-
3-Cyanopropanoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanopropanoic acid.
-
Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask. The methanol serves as both the solvent and the reactant.
-
Catalyst Addition (Caution): Cool the mixture in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution. An exothermic reaction will occur.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours.
-
In-Process Control (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the more polar 3-cyanopropanoic acid spot.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Ensure the final pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure methyl 3-cyanopropanoate.
-
Product Validation: Confirm the identity and purity of the final product using spectroscopic methods such as FT-IR (presence of C≡N stretch ~2250 cm⁻¹ and ester C=O stretch ~1740 cm⁻¹) and ¹H NMR spectroscopy.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of Methyl 3-cyanopropanoate.
Key Chemical Transformations and Applications
The utility of methyl 3-cyanopropanoate in drug development stems from the orthogonal reactivity of its two functional groups. This allows for sequential or selective modification, making it an ideal scaffold for building complex molecules.
Hydrolysis of the Nitrile Group
The nitrile can be hydrolyzed under aqueous acidic conditions to yield a carboxylic acid.[6][7] This reaction proceeds via an amide intermediate.[8] This transformation converts the starting ester into methyl 4-carboxybutanoate (a succinic acid derivative), which contains two distinct carboxylic acid-type functionalities with different reactivities.
Caption: Acid-catalyzed hydrolysis of the nitrile group.
Mechanistic Insight: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. A nucleophilic attack by water, followed by tautomerization, forms an amide, which is then further hydrolyzed to the carboxylic acid.[6][8]
Reduction of the Nitrile Group
The nitrile group can be readily reduced to a primary amine using various reducing agents.
-
Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a common method.
-
Chemical Reduction: Strong hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) followed by an aqueous workup will also effectively reduce the nitrile to an amine.
This transformation yields methyl 4-aminobutanoate, a valuable precursor to gamma-aminobutyric acid (GABA) analogs and other neurologically active compounds.
Caption: Reduction of the nitrile group to a primary amine.
Application in Drug Design: By leveraging these transformations, medicinal chemists can use methyl 3-cyanopropanoate as a 4-carbon linker. For example, the ester can be converted to an amide by reacting it with a desired amine, and the nitrile can subsequently be reduced to a primary amine, which is then available for further modification. This stepwise approach is fundamental in constructing novel chemical entities for drug screening.
Safety and Handling
Methyl 3-cyanopropanoate must be handled with appropriate care due to its toxicity and irritant properties.[1]
| Hazard Class | GHS Statement | Precaution |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. |
Handling Guidelines:
-
Work in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
Methyl 3-cyanopropanoate is a cornerstone building block for synthetic and medicinal chemistry. Its straightforward synthesis via Fischer esterification and the distinct reactivity of its ester and nitrile functionalities provide a reliable and versatile platform for the elaboration of more complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and chemical behavior is essential for leveraging its full potential in the creation of novel therapeutic agents.
References
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved January 8, 2026, from [Link]
-
METHYL 3-CYANOPROPANOATE. (n.d.). precisionFDA. Retrieved January 8, 2026, from [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Synthesis of methyl 3-cyanobenzoate by a green process. (2025, August 7). ResearchGate. Retrieved January 8, 2026, from [Link]
-
1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.). Retrieved January 8, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved January 8, 2026, from [Link]
-
Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved January 8, 2026, from [Link]
-
Methyl 3-cyanopropanoate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]
Sources
- 1. Methyl 3-cyanopropanoate | C5H7NO2 | CID 77749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Figure 1. Structure of Methyl 3-cyanopropanoate
